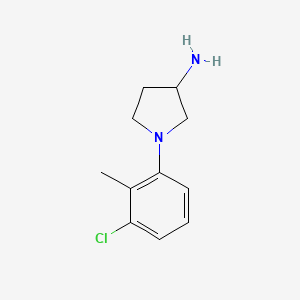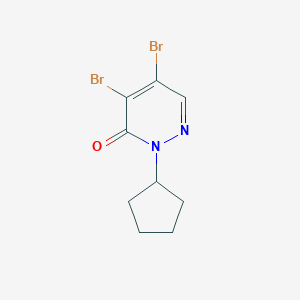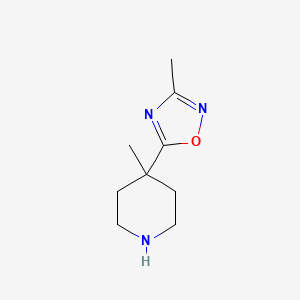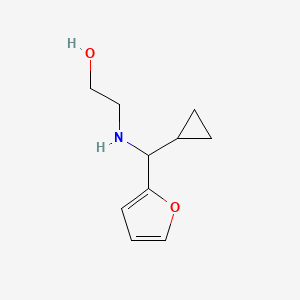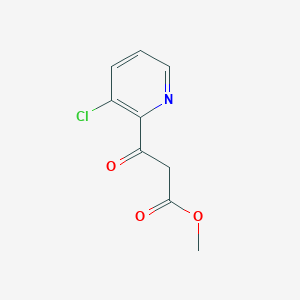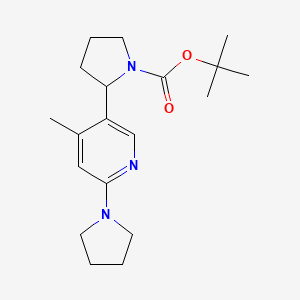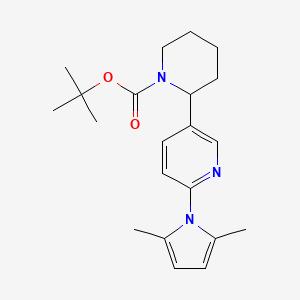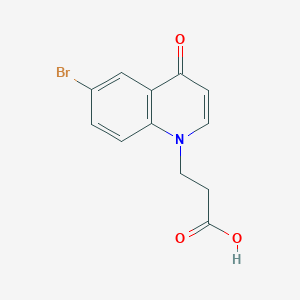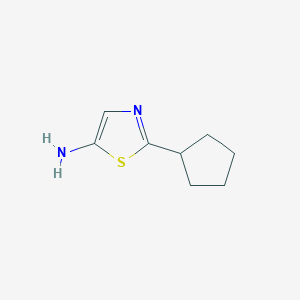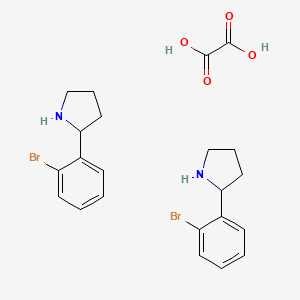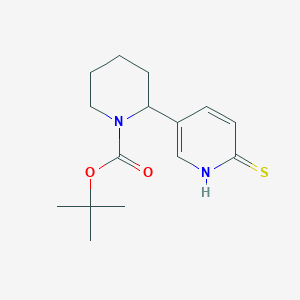
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2S and a molecular weight of 294.41 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a thioxo group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and ethanol as a solvent . The product is then purified through various techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas (H2) for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thioxo group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors, modulating their function .
Comparison with Similar Compounds
tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 2-(2-methyl-6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and biological activities.
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound features a thalidomide analogue and is used as a PROTAC linker.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H22N2O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 2-(6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-5-4-6-12(17)11-7-8-13(20)16-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,20) |
InChI Key |
ZKSFIVWCEUAVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CNC(=S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



